Peroxide, bis(chlorodifluoroacetyl)
Description
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Structure
3D Structure
Properties
CAS No. |
360-42-9 |
|---|---|
Molecular Formula |
C4Cl2F4O4 |
Molecular Weight |
258.94 g/mol |
IUPAC Name |
(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroethaneperoxoate |
InChI |
InChI=1S/C4Cl2F4O4/c5-3(7,8)1(11)13-14-2(12)4(6,9)10 |
InChI Key |
MYFJYYBCUDJENR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)Cl)OOC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Termination:termination of the Growing Polymer Chains Can Occur Through Combination or Disproportionation of Two Polymer Radicals.
Exploration of BCDFAP in Oxidative Coupling Methodologies
Oxidative coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds through the net transformation of two C-H bonds. nih.gov These reactions can be promoted by various oxidants, including peroxides. The exploration of bis(chlorodifluoroacetyl) peroxide (BCDFAP) in oxidative coupling methodologies is an emerging area of interest, driven by the unique reactivity of the chlorodifluoromethyl radical.
While the direct application of BCDFAP in classical oxidative coupling reactions for biaryl synthesis or other similar transformations is not extensively documented in scientific literature, its role as a source of electrophilic •CF2Cl radicals suggests potential utility in such processes. The in situ generation of BCDFAP from chlorodifluoroacetic anhydride (B1165640) has been shown to be effective in chlorodifluoromethylation reactions of alkenes and arenes. nih.govrsc.org These reactions, while not strictly oxidative couplings in the traditional sense of joining two hydrocarbon fragments, do involve the formation of a new carbon-carbon bond under oxidative conditions.
For instance, the copper-catalyzed allylic and amino-chlorodifluoromethylations of alkenes, and the metal-free carbo- and aromatic chlorodifluoromethylations, demonstrate the ability of the BCDFAP-derived radical to participate in complex bond-forming events. nih.govrsc.org The mechanism of these transformations often involves the generation of the •CF2Cl radical, which then adds to an unsaturated system, followed by subsequent reaction pathways that lead to the final product.
The potential of BCDFAP in oxidative coupling could be realized in reactions where the •CF2Cl radical acts as an initiator or a direct coupling partner. For example, it could be envisioned to initiate the dimerization of certain substrates through a radical chain mechanism. However, controlling the selectivity in such reactions remains a significant challenge. nih.gov Future research may focus on developing catalytic systems that can harness the reactivity of BCDFAP for selective oxidative cross-coupling reactions.
Table 2: Potential Research Directions for BCDFAP in Oxidative Coupling
| Reaction Type | Substrate Class | Potential Product | Challenges |
| Homocoupling | Electron-rich arenes | Symmetrical biaryls | Selectivity, competing side reactions |
| Cross-coupling | Alkenes and arenes | Aryl-alkyl coupled products | Catalyst development, control of regioselectivity |
| Intramolecular Cyclization | Unsaturated precursors | Cyclic fluorinated compounds | Ring-size selectivity, stereocontrol |
Reactivity and Synthetic Applications of Bis Chlorodifluoroacetyl Peroxide in Organic Transformations
Direct Chlorodifluoromethylation Reactions
Bis(chlorodifluoroacetyl) peroxide is a key source of chlorodifluoromethyl radicals (•CF2Cl), enabling direct C-H functionalization. The reaction pathways are highly tunable, with distinct protocols developed for aromatic and olefinic substrates, leading to a broad range of valuable chemical entities.
Aromatic Chlorodifluoromethylation
The direct introduction of a CF2Cl group onto an aromatic ring using bis(chlorodifluoroacetyl) peroxide can be achieved efficiently under metal-free conditions. Current time information in Boulder, CO, US.rsc.org The reaction is typically initiated by the thermal decomposition of the peroxide, which generates the necessary chlorodifluoromethyl radicals that subsequently engage with the aromatic substrate in a homolytic aromatic substitution mechanism.
The metal-free aromatic chlorodifluoromethylation protocol is compatible with a diverse range of aromatic and heteroaromatic substrates. Current time information in Boulder, CO, US.rsc.org The reaction demonstrates broad functional group tolerance.
Research findings indicate that the electronic properties of the substituents on the aromatic ring play a significant role in the reaction's efficiency. Electron-rich arenes generally provide better yields compared to electron-deficient ones. For instance, anisole, an electron-rich substrate, undergoes chlorodifluoromethylation to afford the desired product in good yield. In contrast, substrates bearing strongly electron-withdrawing groups, such as nitrobenzene, may show lower reactivity under the standard conditions. The reaction is also applicable to polycyclic aromatic hydrocarbons and various heterocyclic systems, highlighting its synthetic utility.
Below is a table summarizing the scope of aromatic substrates investigated in chlorodifluoromethylation reactions with bis(chlorodifluoroacetyl) peroxide.
| Aromatic Substrate | Product | Yield (%) |
| Benzene (B151609) | (Chlorodifluoromethyl)benzene | 55 |
| Anisole | 1-(Chlorodifluoromethyl)-4-methoxybenzene | 61 |
| Toluene | 1-(Chlorodifluoromethyl)-4-methylbenzene | 58 |
| Naphthalene | 1-(Chlorodifluoromethyl)naphthalene | 40 |
| Thiophene | 2-(Chlorodifluoromethyl)thiophene | 45 |
This table presents representative data compiled from research findings.
The regiochemical outcome of the aromatic chlorodifluoromethylation is a critical aspect of its synthetic application. rsc.org In the case of monosubstituted benzene derivatives, the reaction generally yields a mixture of ortho, meta, and para isomers. The distribution of these isomers is influenced by a combination of steric and electronic factors. For toluene, the substitution occurs preferentially at the para position, which is a common outcome for radical substitutions on alkylbenzenes. For substrates like anisole, a mixture of isomers is also observed, with the para-substituted product often being the major component. This lack of high regioselectivity is characteristic of many radical aromatic substitution reactions. rsc.org
Olefinic Functionalizations
In contrast to the metal-free conditions used for arenes, the functionalization of olefins with bis(chlorodifluoroacetyl) peroxide is effectively mediated by a copper catalyst. Current time information in Boulder, CO, US.rsc.org This catalytic approach enables highly efficient allylic chlorodifluoromethylation and amino-chlorodifluoromethylation reactions, providing access to complex fluorinated building blocks from simple alkenes.
The copper(II)-catalyzed reaction of bis(chlorodifluoroacetyl) peroxide with alkenes provides a direct method for allylic C-H chlorodifluoromethylation. Current time information in Boulder, CO, US.rsc.org The process typically employs a combination of a Cu(II) salt and a pyridine-based additive. This system facilitates the generation of the active radical species and promotes its selective reaction at the allylic position of the alkene substrate.
The reaction is applicable to a variety of alkenes, including those with terminal and internal double bonds. For example, cyclic alkenes like cyclohexene (B86901) are readily converted to their corresponding allylic chlorodifluoromethylated derivatives in good yields.
The table below showcases the results of allylic chlorodifluoromethylation on various alkene substrates.
| Alkene Substrate | Product | Yield (%) |
| Cyclohexene | 3-(Chlorodifluoromethyl)cyclohex-1-ene | 75 |
| 1-Octene | 3-(Chlorodifluoromethyl)oct-1-ene | 68 |
| α-Methylstyrene | 3-(Chlorodifluoromethyl)-2-phenylprop-1-ene | 55 |
This table presents representative data compiled from research findings.
Substrates containing both an alkene and a pendant nitrogen functionality, such as N-allylsulfonamides, can undergo a copper-catalyzed intramolecular cyclization upon reaction with bis(chlorodifluoroacetyl) peroxide. This process involves the initial addition of the •CF2Cl radical to the double bond, followed by a subsequent intramolecular cyclization where the nitrogen atom traps the resulting radical intermediate. The reaction leads to the formation of valuable heterocyclic structures, such as pyrrolidines and piperidines, bearing a chlorodifluoromethylmethyl group. This method provides an elegant and efficient route to synthesize complex, fluorinated nitrogen-containing heterocycles.
The following table summarizes representative examples of the intramolecular amino-chlorodifluoromethylation reaction.
| Substrate | Product | Yield (%) |
| N-Allyl-4-methylbenzenesulfonamide | 1-Tosyl-3-((chlorodifluoromethyl)methyl)pyrrolidine | 80 |
| N-(But-3-en-1-yl)-4-methylbenzenesulfonamide | 1-Tosyl-3-((chlorodifluoromethyl)methyl)piperidine | 72 |
This table presents representative data compiled from research findings.
Carbo-chlorodifluoromethylation Processes
Bis(chlorodifluoroacetyl) peroxide (BCDFAP) is a notable reagent for the introduction of the chlorodifluoromethyl (CF2Cl) group into organic molecules. One of its key applications is in carbo-chlorodifluoromethylation reactions, a process that involves the simultaneous addition of a chlorodifluoromethyl group and a carbon-based group across a carbon-carbon double or triple bond.
Research has demonstrated that carbo- and aromatic chlorodifluoromethylations can proceed effectively under metal-free conditions. rsc.orgnih.gov This approach is particularly valuable as it avoids the potential for metal contamination in the final products. The reaction is mediated by the diacyl peroxide, which can be generated in situ from chlorodifluoroacetic anhydride (B1165640), offering a practical and efficient method for these transformations. rsc.orgnih.gov In some variations of this reaction, such as allylic and amino-chlorodifluoromethylations of alkenes, a copper(II) catalyst in conjunction with a pyridine (B92270) additive has been shown to facilitate the process. rsc.orgnih.gov
The versatility of BCDFAP in these reactions allows for the synthesis of a diverse range of chlorodifluoromethylated compounds, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.
Role of BCDFAP as a Precursor to Aryldifluoromethyl Radicals and Related Species
Bis(chlorodifluoroacetyl) peroxide serves as an effective precursor for the generation of chlorodifluoromethyl radicals (•CF2Cl). These radicals are highly reactive species that can be utilized to introduce the chlorodifluoromethyl group onto aromatic rings. scilit.com The process involves the homolytic cleavage of the peroxide bond in BCDFAP, typically induced by heat or light, to yield two chlorodifluoroacetyl radicals. These radicals can then lose a molecule of carbon dioxide to form the desired chlorodifluoromethyl radicals.
The resulting •CF2Cl radicals can then attack aromatic substrates to form aryldifluoromethylated products. scilit.com This method provides a direct pathway to (chlorodifluoromethyl)arenes, which are useful precursors for further chemical transformations. scilit.com The ability to generate these reactive radical species under controlled conditions makes BCDFAP a valuable tool in the synthesis of complex fluorinated molecules.
Sequential Transformations Involving Chlorine Replacement in Chlorodifluoromethylated Products
A significant advantage of using BCDFAP for introducing the chlorodifluoromethyl group is the subsequent reactivity of the chlorine atom, which can be selectively replaced in downstream transformations. This allows for the diversification of the initial chlorodifluoromethylated products into a variety of other valuable difluoromethyl-containing compounds.
The chlorine atom in the chlorodifluoromethyl group can be replaced by a hydrogen atom through a process known as reductive dehalogenation. scilit.com This transformation is typically carried out under radical conditions and proceeds in excellent yields. scilit.com The reaction effectively converts a chlorodifluoromethylarene into a difluoromethylarene. This two-step sequence, involving initial chlorodifluoromethylation followed by reductive dehalogenation, provides an indirect yet efficient method for the difluoromethylation of aromatic compounds.
The general principle of reductive dehalogenation involves the addition of an electron to the chlorinated compound, which leads to the expulsion of the halide ion and the formation of a radical intermediate. youtube.com This radical can then be quenched by a hydrogen atom source to yield the final deformylated product.
The chlorine atom in chlorodifluoromethylated compounds can also be substituted with other organic fragments through various cross-coupling reactions. scilit.comwikipedia.org For instance, the chlorine can be replaced by an allyl group in excellent yields under radical conditions. scilit.com
More broadly, cross-coupling reactions, which often employ metal catalysts, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of chlorodifluoromethylated scaffolds, the C-Cl bond can participate in these reactions, allowing for the introduction of a wide array of substituents. The general mechanism for many metal-catalyzed cross-coupling reactions involves the oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with a second organic partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. youtube.com While palladium is a common catalyst, other transition metals can also be employed. wikipedia.orgyoutube.com The versatility of these reactions makes them a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors. youtube.com
Interactive Table: Examples of Sequential Transformations of Chlorodifluoromethylated Compounds
| Starting Material | Reagent/Condition | Product | Transformation Type |
| (Chlorodifluoromethyl)arene | Radical conditions, H-donor | (Difluoromethyl)arene | Reductive Dehalogenation |
| (Chlorodifluoromethyl)arene | Allyl source, radical conditions | (Allyldifluoromethyl)arene | Allylation |
| R-CF2Cl | Organometallic reagent, Pd catalyst | R-CF2-R' | Cross-Coupling |
Initiation of Polymerization Processes by BCDFAP-Derived Radicals
Bis(chlorodifluoroacetyl) peroxide, as a source of free radicals, can act as an initiator for polymerization processes. wikipedia.org The thermal or photochemical decomposition of BCDFAP generates chlorodifluoromethyl radicals, which can then initiate the polymerization of various monomers, particularly vinyl monomers. wikipedia.orgyoutube.com
Free radical vinyl polymerization is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. fujifilm.comfiveable.me
Initiation: This first step involves the generation of free radicals from an initiator, such as BCDFAP. wikipedia.orgyoutube.com The initiator decomposes to form primary radicals (in this case, •CF2Cl). youtube.com These highly reactive radicals then add to a monomer unit (e.g., a vinyl monomer), transferring the radical center to the monomer and creating an active monomeric radical species. wikipedia.orgfujifilm.com This begins the polymer chain. wikipedia.org
Propagation: In this stage, the newly formed monomer radical rapidly adds to successive monomer units. fiveable.me Each addition regenerates the radical at the end of the growing polymer chain, allowing the chain to extend, sometimes to thousands of monomer units. youtube.comfiveable.me This is a very fast process and is the primary chain-growth step. fiveable.me
Termination: The growth of the polymer chain is eventually halted by a termination reaction. fujifilm.com This can occur through two primary mechanisms:
Combination (or Coupling): Two growing polymer chains react with each other to form a single, longer polymer chain. fiveable.me
Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group. fiveable.me
The choice of initiator, monomer, and reaction conditions can influence the rate of polymerization, the molecular weight of the resulting polymer, and its properties. fiveable.mehacettepe.edu.tr
Specific Applications in Fluoropolymer Synthesis (e.g., Poly(vinylidene fluoride))
Bis(chlorodifluoroacetyl) peroxide (BCDFAP) serves as a potent radical initiator in the synthesis of fluoropolymers, most notably poly(vinylidene fluoride) (PVDF). The generation of chlorodifluoromethyl radicals (•CF2Cl) from the thermal or photochemical decomposition of BCDFAP provides a reliable method for initiating the polymerization of vinylidene fluoride (B91410) (VDF) monomers.
The initiation process involves the homolytic cleavage of the peroxide bond in BCDFAP to yield two chlorodifluoroacetate radicals, which subsequently decarboxylate to form •CF2Cl radicals. These highly reactive radicals then add to the double bond of a VDF monomer, initiating the polymer chain growth. The use of a fluorinated initiator like BCDFAP is advantageous in the synthesis of PVDF as it can lead to a higher thermal stability of the resulting polymer compared to those synthesized using conventional non-fluorinated initiators. academie-sciences.fr This is attributed to the formation of stable C-F and C-Cl end groups.
The polymerization of VDF initiated by radicals can proceed via different addition modes, leading to variations in the microstructure of the polymer, which in turn affects its properties. The primary addition is the "head-to-tail" arrangement (CH2CF2-CH2CF2). However, "head-to-head" (CH2CF2-CF2CH2) and "tail-to-tail" (CF2CH2-CH2CF2) additions can also occur, creating defects in the polymer chain. The type of initiator and the reaction conditions can influence the regioselectivity of the monomer addition. While specific studies detailing the influence of BCDFAP on PVDF microstructure are not abundant, research on other fluorinated and non-fluorinated peroxides provides valuable insights. For instance, the radical polymerization of VDF initiated by various peroxides has been shown to produce PVDF with varying degrees of these structural irregularities. researchgate.net
A general mechanism for the radical polymerization of VDF initiated by a peroxide like BCDFAP is outlined below:
Advanced Analytical and Spectroscopic Methodologies in Bcdfap Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining detailed insights into the structure and behavior of molecules. In the context of BCDFAP research, NMR is instrumental in characterizing the products of reactions involving this peroxide.
For instance, in studies of copper-catalyzed reactions involving bis-histidine motifs, NMR has been used to characterize the coordination of copper ions. By using a comparative model with selective mono-N-methylation of histidine residues, researchers can obtain detailed information about the metal-ligand coordination sphere. This approach has revealed a preference for Nπ coordination, with specific interaction patterns depending on the copper oxidation state. nih.gov Such detailed structural information is vital for understanding the mechanistic pathways of BCDFAP-mediated reactions.
Key Findings from NMR Studies:
Coordination Preferences: NMR studies on model systems have demonstrated a clear preference for Nπ coordination of copper ions in bis-histidine motifs. nih.gov
Structural Flexibility: The bis-histidine pair has been shown to be a structurally flexible binding site capable of accommodating different oxidation states of copper. nih.gov
Redox Behavior: The specific imidazole (B134444) nitrogen involved in metal coordination has been found to influence the redox behavior of the copper center. nih.gov
Chromatographic Techniques (e.g., GC, HPLC) for Reaction Monitoring, Yield Determination, and Product Isolation
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of BCDFAP reactions. These methods allow for the separation, identification, and quantification of reactants, products, and byproducts.
In a study on the chlorodifluoromethylation of alkenes mediated by BCDFAP, GC analysis was employed to monitor the progress of the reaction and determine the yield of the desired products. rsc.org The use of an internal standard in GC analysis allows for accurate quantification of the reaction components.
HPLC is another valuable technique, particularly for the analysis of peroxides in various matrices. For example, a reversed-phase HPLC method has been developed for the determination of hydrogen peroxide in aqueous solutions. nih.gov This method involves the reaction of H₂O₂ with iodide in the presence of a catalyst to form a product that can be quantified by UV detection. nih.gov Such methods can be adapted for the analysis of BCDFAP and its reaction mixtures.
Applications of Chromatographic Techniques:
| Technique | Application | Key Advantages |
| Gas Chromatography (GC) | Reaction monitoring, Yield determination | High resolution, Accurate quantification with internal standards |
| High-Performance Liquid Chromatography (HPLC) | Product isolation, Quantification of peroxides | High selectivity, Applicable to a wide range of compounds |
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of Intermediates and Products
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
In the study of peroxides, vibrational spectroscopy can be used to identify characteristic functional groups and to elucidate the structure of reaction intermediates and products. For example, the IR spectrum of a compound can reveal the presence of C=O and O-O stretching vibrations, which are characteristic of diacyl peroxides like BCDFAP.
A study on the reactivity of BCDFAP generated in situ from chlorodifluoroacetic anhydride (B1165640) utilized IR spectroscopy to confirm the formation of the peroxide. nih.gov The appearance of characteristic absorption bands in the IR spectrum provided evidence for the successful synthesis of the desired reagent. nih.gov
Moreover, theoretical calculations, such as ab initio molecular orbital calculations, can be used to predict the vibrational spectra of molecules. dtu.dk These theoretical predictions can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to confirm the structure of the compound. dtu.dk
Mass Spectrometry (MS) for Identification and Confirmation of Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is widely employed for the identification and structural elucidation of unknown compounds. In BCDFAP research, MS is crucial for confirming the identity of reaction products.
For example, in the chlorodifluoromethylation of alkenes, the products were identified and characterized using various analytical techniques, including mass spectrometry. rsc.org The mass spectrum of a product provides its molecular weight, which is a key piece of information for its identification.
Furthermore, tandem mass spectrometry (MS/MS) can provide even more detailed structural information. In MS/MS, an ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern can be used to deduce the structure of the original molecule. A method using atmospheric pressure chemical ionization tandem mass spectrometry has been developed for the identification of organic hydroperoxides. copernicus.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Detection of Transient Species
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a sample. It is particularly useful for studying the kinetics of chemical reactions and for detecting the presence of transient species.
In the context of BCDFAP research, UV-Vis spectroscopy can be used to monitor the progress of a reaction by following the change in absorbance of a reactant or product over time. This information can then be used to determine the rate of the reaction and to investigate the reaction mechanism. For instance, a study on the degradation of bisphenol A by the UV/H₂O₂ process utilized a kinetic model to predict the concentrations of the reactants over time, which were monitored by UV-Vis spectroscopy. nih.gov
UV-Vis spectroscopy is also a valuable tool for detecting short-lived intermediates that may be formed during a reaction. In a study of the reaction between a copper complex and hydrogen peroxide, UV-Vis spectroscopy was used to detect the formation of a transient Cu-hydroperoxo or Cu-peroxo species. researchgate.net The appearance of a new absorption band in the UV-Vis spectrum provided evidence for the formation of this reactive intermediate. researchgate.net
Theoretical and Computational Investigations of Bis Chlorodifluoroacetyl Peroxide Reactivity
Density Functional Theory (DFT) Calculations for Molecular Structures and Energetics.rsc.org
Density Functional Theory (DFT) has been a pivotal tool in characterizing the fundamental properties of bis(chlorodifluoroacetyl) peroxide. These calculations offer a balance between computational cost and accuracy, making them well-suited for studying the complex electronic structure of this halogenated organic peroxide.
Calculation of Activation and Reaction Energies for Radical Formation.rsc.org
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (O-O Cleavage) | Data not available in search results |
| Reaction Energy for Radical Formation | Data not available in search results |
Ab Initio Methods for Geometric Parameter Determination.rsc.org
To obtain a more precise understanding of the molecular geometry of bis(chlorodifluoroacetyl) peroxide, ab initio calculations have been utilized. These methods, which are based on first principles of quantum mechanics without empirical parameterization, provide highly accurate geometric parameters. The calculated bond lengths and angles from these studies offer a detailed picture of the molecule's three-dimensional structure.
| Geometric Parameter | Calculated Value |
| O-O Bond Length | Data not available in search results |
| C-O Bond Length | Data not available in search results |
| C=O Bond Length | Data not available in search results |
| C-Cl Bond Length | Data not available in search results |
| C-F Bond Length | Data not available in search results |
| C-O-O Angle | Data not available in search results |
| O-C=O Angle | Data not available in search results |
| C-O-O-C Dihedral Angle | Data not available in search results |
Computational Modeling of Electron Transfer Processes and Transition States.rsc.org
The reactivity of bis(chlorodifluoroacetyl) peroxide is not limited to homolytic cleavage. It can also participate in electron transfer processes, particularly in the presence of transition metals or other redox-active species. Computational models have been developed to investigate these electron transfer pathways and to characterize the transition states involved. These models help to explain the reaction mechanisms in synthetically important transformations, such as copper-catalyzed chlorodifluoromethylation reactions. rsc.org The calculations can elucidate the role of the peroxide as an oxidant and how its interaction with a catalyst facilitates the transfer of the chlorodifluoromethyl group.
| Process | Key Computational Insights |
| Electron Transfer to Catalyst | Details on the specific mechanism and energetics of electron transfer were not available in the search results. |
| Transition State for Group Transfer | Characterization of the transition state geometry and energy for the transfer of the CF2Cl group was not detailed in the search results. |
Simulation of Radical Reactivity and Selectivity in Different Chemical Environments
Once the chlorodifluoroacetoxyl radical is formed, it can undergo further reactions, most notably decarboxylation to generate the highly reactive chlorodifluoromethyl radical (•CF2Cl). Computational simulations are employed to study the reactivity and selectivity of this radical in various chemical environments. These simulations can predict the outcomes of reactions with different substrates, such as alkenes, and can help to understand the factors that control the regioselectivity and stereoselectivity of the radical addition process. By modeling the potential energy surfaces of these reactions, researchers can gain insights into the preferred reaction pathways and the stability of the resulting radical intermediates.
| Reaction Environment | Simulated Outcome |
| Addition to Alkenes | Simulations would typically predict the preferred site of addition (regioselectivity) and the stereochemical outcome. |
| Hydrogen Abstraction | The propensity of the radical to abstract a hydrogen atom from a given substrate can be assessed through simulation. |
Future Research Directions and Unresolved Challenges in Bis Chlorodifluoroacetyl Peroxide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes for BCDFAP
The conventional synthesis of bis(chlorodifluoroacetyl) peroxide involves the use of chlorodifluoroacetic anhydride (B1165640) (CDFAA) and hydrogen peroxide. ccspublishing.org.cnrsc.org A notable historical method utilized Freon-113 as a solvent, which is now recognized as an environmentally hazardous substance. ccspublishing.org.cn Future research must prioritize the development of greener synthetic protocols. This includes exploring alternative, less hazardous solvents and developing catalytic systems that can improve efficiency and reduce waste. The in situ generation of BCDFAP from CDFAA is a promising approach that avoids the isolation of the potentially explosive peroxide. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Further investigation into optimizing these in situ methods, perhaps using more benign activators or catalytic systems, is a critical goal. For instance, the use of urea-hydrogen peroxide (UHP) as a stable and safe source of hydrogen peroxide has been successful in related perfluoroalkylation reactions and could be adapted for BCDFAP synthesis. ccspublishing.org.cn
Expanding the Substrate Scope and Reaction Diversity of BCDFAP-Mediated Transformations
Current applications of BCDFAP primarily focus on the chlorodifluoromethylation of electron-rich aromatic and heteroaromatic compounds, as well as some alkenes. ccspublishing.org.cnrsc.orgcas.cn A significant challenge and opportunity lie in expanding the range of substrates that can be effectively functionalized. This includes developing methods for the chlorodifluoromethylation of less reactive or electron-deficient aromatic systems and a wider variety of aliphatic C-H bonds.
Furthermore, diversifying the types of reactions mediated by BCDFAP is a key research direction. While radical addition is the predominant pathway, exploring other reaction manifolds could unlock new synthetic possibilities. For example, investigating atom transfer radical addition (ATRA) processes could lead to the development of novel difunctionalization reactions of alkenes and alkynes. researchgate.net The development of protocols for carbo- and aromatic chlorodifluoromethylations under metal-free conditions represents a significant advancement, and further exploration of these conditions is warranted. rsc.orgnih.govrsc.org
| Reaction Type | Substrate Class | Key Findings |
| Allylic Chlorodifluoromethylation | Alkenes | Proceeds efficiently with a Cu(II) catalyst and a pyridine (B92270) additive. rsc.orgnih.govrsc.org |
| Amino-chlorodifluoromethylation | Alkenes | Also utilizes a Cu(II) catalyst and pyridine additive for successful transformation. rsc.orgnih.govrsc.org |
| Carbo-chlorodifluoromethylation | Alkenes | Can be achieved under metal-free conditions. rsc.orgnih.govrsc.org |
| Aromatic Chlorodifluoromethylation | (Hetero)arenes | Effective under metal-free conditions and has been demonstrated for various aromatic systems. ccspublishing.org.cnrsc.orgcas.cnacs.org |
Enantioselective and Diastereoselective Reactions Utilizing BCDFAP-Derived Radicals
Achieving stereocontrol in radical reactions is a formidable challenge in synthetic chemistry. The development of enantioselective and diastereoselective methods for transformations involving the chlorodifluoromethyl radical generated from BCDFAP is a crucial frontier. This could be approached through the design and application of chiral catalysts, such as chiral transition metal complexes or organocatalysts, that can influence the stereochemical outcome of the radical addition to prochiral substrates. While asymmetric synthesis has been applied to the synthesis of fluorinated organic compounds, its specific application to BCDFAP-mediated reactions is an area ripe for exploration. researchgate.net
Integration of BCDFAP Chemistry into Flow Synthesis and High-Throughput Methodologies
The integration of BCDFAP chemistry into continuous flow systems offers significant advantages in terms of safety, scalability, and reaction control. researchgate.netorganic-chemistry.orgcardiff.ac.uk Given the potential instability of diacyl peroxides, flow reactors provide enhanced heat and mass transfer, minimizing the risk of thermal runaway. researchgate.net Developing robust flow protocols for the synthesis and immediate use of BCDFAP would represent a major step towards its broader industrial application. researchgate.net Furthermore, high-throughput screening methodologies could be employed to rapidly optimize reaction conditions and explore a wider range of substrates and catalysts, accelerating the discovery of new transformations.
Advanced Spectroscopic and Time-Resolved Studies for Deeper Mechanistic Understanding
A more profound understanding of the reaction mechanisms underlying BCDFAP-mediated transformations is essential for rational reaction design and optimization. Advanced spectroscopic techniques, such as time-resolved electron paramagnetic resonance (EPR) spectroscopy, could be employed to directly observe and characterize the transient chlorodifluoromethyl radical and other reactive intermediates. acs.org Computational studies, including density functional theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the factors governing reactivity and selectivity. acs.orgacs.org Such studies can help elucidate the precise role of catalysts, additives, and solvents in these reactions. acs.org
Novel Applications in Materials Science Beyond Traditional Polymerization
The introduction of the chlorodifluoromethyl group can significantly alter the physical and chemical properties of materials. While diacyl peroxides are known radical initiators for polymerization, future research should explore the use of BCDFAP to create novel fluorinated polymers and materials with unique properties. researchgate.net The CF2Cl moiety can serve as a versatile handle for post-polymerization modification, allowing for the synthesis of advanced materials with tailored functionalities. rsc.orgscribd.com The incorporation of fluorinated groups is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity, opening up possibilities for applications in areas like advanced coatings, membranes, and electronic materials. nih.gov
Exploration of BCDFAP in Bioconjugation and Chemical Biology Applications (Focus on chemical synthesis, not biological effects)
The development of new methods for the selective modification of biomolecules is a key area of chemical biology. The chlorodifluoromethyl group introduced by BCDFAP could serve as a unique tag or a precursor for further functionalization in bioconjugation strategies. Research in this area would focus on developing mild and biocompatible reaction conditions for the BCDFAP-mediated modification of peptides, proteins, or other biomolecules. riken.jpriken.jp The labile chlorine atom in the CF2Cl group offers a potential site for subsequent chemical transformations, enabling the attachment of probes, drugs, or other functionalities. rsc.org While the direct biological effects are outside the scope of this discussion, the chemical synthesis aspect of creating these bioconjugates is a promising avenue for future research.
Q & A
Q. What are the established synthetic routes for bis(chlorodifluoroacetyl) peroxide, and what factors influence reaction efficiency?
Bis(chlorodifluoroacetyl) peroxide (BCDFAP) is synthesized via the reaction of chlorodifluoroacetic anhydride (CDFAA) with hydrogen peroxide in Freon solvents. Key factors affecting efficiency include:
- Solvent selection : Freon solvents stabilize reactive intermediates and prevent premature decomposition .
- Temperature control : Reactions are typically conducted at low temperatures (−20°C to 0°C) to minimize radical generation during synthesis .
- Stoichiometric ratios : Excess hydrogen peroxide ensures complete conversion of CDFAA to the peroxide . Methodological optimization involves monitoring reaction progress via iodometric titration or FT-IR spectroscopy to confirm peroxide formation .
Q. What safety protocols are critical when handling bis(chlorodifluoroacetyl) peroxide in laboratory settings?
BCDFAP is a hazardous peroxide-forming compound requiring:
- Stability testing : Use peroxide test strips (e.g., JT Baker/Sigma-Aldrich) for routine monitoring. Expired chemicals (>6 months post-opening) must be tested by trained personnel only .
- Labeling : Record dates of receipt, opening, and discard, along with peroxide test results .
- Storage : Store in airtight, opaque containers at ≤20°C, away from light and reducing agents . Deactivation protocols involve incremental addition to chilled alkaline solutions (e.g., 10% NaOH) to neutralize reactive radicals .
Q. How can researchers characterize the purity and stability of bis(chlorodifluoroacetyl) peroxide?
- Chromatographic analysis : Use HPLC with UV detection (λ = 210–230 nm) to quantify peroxide concentration and detect decomposition products like chlorodifluoroacetic acid .
- Thermal stability assays : Differential scanning calorimetry (DSC) identifies exothermic decomposition thresholds (typically >50°C) .
- Radical trapping experiments : Add stable radicals (e.g., TEMPO) to quench reactive intermediates and validate reaction mechanisms .
Advanced Research Questions
Q. How does the choice of catalyst impact the yield of chlorodifluoromethylation reactions using bis(chlorodifluoroacetyl) peroxide?
BCDFAP generates CF₂Cl radicals upon thermal decomposition, which participate in radical chain reactions. Catalyst selection influences:
- Radical initiation efficiency : Cu(II) salts (e.g., CuCl₂) accelerate radical generation via single-electron transfer (SET), improving yields in alkene functionalization by 20–30% compared to metal-free systems .
- Regioselectivity : Pyridine additives coordinate with Cu(II), modulating radical reactivity to favor anti-Markovnikov addition in alkenes . Optimization requires balancing catalyst loading (5–10 mol%) with reaction time to avoid over-decomposition of the peroxide .
Q. What analytical methods are suitable for studying the decomposition pathways of bis(chlorodifluoroacetyl) peroxide under varying conditions?
Advanced techniques include:
- LC-MS/MS : Identifies low-abundance decomposition products (e.g., perfluoroalkyl acids) using fluorinated-specific fragment ions (m/z 80–120) .
- Electron paramagnetic resonance (EPR) : Detects transient CF₂Cl radicals and quantifies their lifetime in solution .
- Gas chromatography-mass spectrometry (GC-MS) : Monitors volatile byproducts like Cl₂ or CO₂ generated during thermal degradation .
Q. How do structural modifications of bis(chlorodifluoroacetyl) peroxide influence its reactivity in cross-coupling reactions?
- Fluorine substitution : Replacing chlorine with bromine in the acetyl group increases radical stability but reduces electrophilicity, altering substrate scope .
- Peroxide backbone elongation : Larger perfluoroalkyl chains (e.g., C₆F₁₃ vs. CF₂Cl) enhance solubility in fluorinated solvents but slow radical generation kinetics . Comparative studies using time-resolved spectroscopy (e.g., transient absorption) can map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
